Imidazo[2,1-a]isoquinoline-5-carboxylic acid, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL IMIDAZO[2,1-A]ISOQUINOLINE-5-CARBOXYLATE is a heterocyclic compound that belongs to the imidazo[2,1-a]isoquinoline family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL IMIDAZO[2,1-A]ISOQUINOLINE-5-CARBOXYLATE typically involves the [4+2] annulation of 2-arylimidazoles and α-diazoketoesters. This reaction is catalyzed by Cp*RhIII and can be controlled to achieve structural diversity at the 5- or 6-position by selecting appropriate ester groups or additives . The reaction conditions often include the use of inexpensive additives such as acetic acid (HOAc) or potassium acetate (KOAc) to facilitate the process .
Industrial Production Methods
While specific industrial production methods for ETHYL IMIDAZO[2,1-A]ISOQUINOLINE-5-CARBOXYLATE are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing cost-effective catalysts and reagents to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
ETHYL IMIDAZO[2,1-A]ISOQUINOLINE-5-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
ETHYL IMIDAZO[2,1-A]ISOQUINOLINE-5-CARBOXYLATE has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of potential therapeutic agents due to its biological activity.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its potential use in optoelectronic devices and other advanced materials.
Mechanism of Action
The mechanism of action of ETHYL IMIDAZO[2,1-A]ISOQUINOLINE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
ETHYL IMIDAZO[2,1-A]ISOQUINOLINE-5-CARBOXYLATE can be compared with other similar compounds such as:
Imidazo[1,5-a]quinoxalines: Known for their biological activity and potential therapeutic applications.
Imidazo[1,2-a]quinoxalines: Also exhibit significant biological activity and are used in medicinal chemistry.
The uniqueness of ETHYL IMIDAZO[2,1-A]ISOQUINOLINE-5-CARBOXYLATE lies in its specific structural features and the ability to undergo diverse chemical reactions, making it a versatile compound for various scientific research applications.
Properties
CAS No. |
183795-31-5 |
---|---|
Molecular Formula |
C14H12N2O2 |
Molecular Weight |
240.26 g/mol |
IUPAC Name |
ethyl imidazo[2,1-a]isoquinoline-5-carboxylate |
InChI |
InChI=1S/C14H12N2O2/c1-2-18-14(17)12-9-10-5-3-4-6-11(10)13-15-7-8-16(12)13/h3-9H,2H2,1H3 |
InChI Key |
GCWQPJWBQQRLQL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=CC=CC=C2C3=NC=CN13 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.